Cas no 1220-80-0 ((2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid)

(2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid is a chiral sulfonamide derivative characterized by its stereospecific (2S) configuration and functionalized with a p-toluenesulfonamide group. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for peptidomimetics or enzyme inhibitors. The presence of the sulfonamide moiety enhances stability and may facilitate interactions with biological targets, while the carboxylic acid group allows for further derivatization. Its well-defined stereochemistry ensures reproducibility in asymmetric synthesis applications. The compound is typically used in research settings, where high purity and structural precision are critical for studying structure-activity relationships or developing novel therapeutic agents.
(2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid structure
1220-80-0 structure
Product name:(2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid
CAS No:1220-80-0
MF:C13H19NO4S
MW:285.35926
MDL:MFCD00026493
CID:164948
PubChem ID:768170

(2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid Chemical and Physical Properties

Names and Identifiers

    • L-Leucine,N-[(4-methylphenyl)sulfonyl]-
    • 4-methyl-2-(4-methylphenylsulfonamido)pentanoic acid
    • Leucine, N-[(4-methylphenyl)sulfonyl]-
    • N-[(4-Methylphenyl)sulfonyl]leucine
    • (2S)-4-Methyl-2-([(4-methylphenyl)sulfonyl]amino)pentanoic acid
    • N-α-Tosyl-L-leucine
    • N-Tosyl-Leucine
    • N-Ts-Leu-OH
    • (2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid
    • MDL: MFCD00026493
    • Inchi: InChI=1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)
    • InChI Key: DNBHSCLUHQKGMD-LBPRGKRZSA-N
    • SMILES: CC1C=CC(S(NC(C(O)=O)CC(C)C)(=O)=O)=CC=1

Computed Properties

  • Exact Mass: 285.10357

Experimental Properties

  • Melting Point: 112-117 °C
  • PSA: 83.47

(2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

(2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-05049-0.25g
(2S)-4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid
1220-80-0 95.0%
0.25g
$240.0 2025-03-21
Enamine
EN300-05049-0.5g
(2S)-4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid
1220-80-0 95.0%
0.5g
$444.0 2025-03-21
OTAVAchemicals
11185958-100MG
(2S)-4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid
1220-80-0 95%
100MG
$100 2023-07-03
Enamine
EN300-05049-0.05g
(2S)-4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid
1220-80-0 95.0%
0.05g
$112.0 2025-03-21
Enamine
EN300-05049-1.0g
(2S)-4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid
1220-80-0 95.0%
1.0g
$571.0 2025-03-21
TRC
B112075-100mg
(2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid
1220-80-0
100mg
$ 160.00 2022-06-07
OTAVAchemicals
11185958-500MG
(2S)-4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid
1220-80-0 95%
500MG
$150 2023-07-03
TRC
B112075-10mg
(2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid
1220-80-0
10mg
$ 50.00 2022-06-07
Aaron
AR00179Q-50mg
L-Leucine, N-[(4-methylphenyl)sulfonyl]-
1220-80-0 95%
50mg
$179.00 2025-01-21
Aaron
AR00179Q-100mg
L-Leucine, N-[(4-methylphenyl)sulfonyl]-
1220-80-0 95%
100mg
$256.00 2025-01-21

Additional information on (2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid

Professional Introduction to (2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid (CAS No. 1220-80-0)

In the realm of pharmaceutical chemistry, the compound (2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid, identified by its CAS number 1220-80-0, has garnered significant attention due to its unique structural and functional properties. This molecule, a derivative of pentanoic acid, features a chiral center at the (2S) position and incorporates a sulfonamido group linked to a 4-methylbenzene moiety. Such structural characteristics make it a promising candidate for various biochemical and pharmacological applications, particularly in the development of novel therapeutic agents.

The sulfonamido group is a well-known pharmacophore in medicinal chemistry, often employed in the design of antibiotics, anti-inflammatory drugs, and other therapeutic compounds. Its presence in (2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid suggests potential biological activity, particularly in modulating enzyme inhibition and receptor interactions. Recent studies have highlighted the importance of sulfonamides in drug discovery, emphasizing their role in enhancing binding affinity and selectivity towards target proteins.

The chiral center at the (2S) position adds another layer of complexity to this compound, making it a valuable scaffold for studying stereoselectivity in biological systems. Chiral molecules often exhibit different biological activities depending on their stereochemistry, and understanding these differences is crucial for developing effective drugs. Research has shown that enantiomeric excess can significantly influence pharmacokinetic and pharmacodynamic properties, making the precise control of stereochemistry essential in drug development.

The 4-methylbenzene moiety, also known as p-tolyl group, contributes to the hydrophobicity of the molecule and can influence its solubility and permeability across biological membranes. These properties are critical for drug bioavailability and efficacy. Additionally, the presence of this aromatic ring can enhance interactions with specific biological targets, making it a valuable component in rational drug design.

Current research in synthetic chemistry has focused on developing efficient methods for constructing complex molecules like (2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid. Advances in asymmetric synthesis have enabled the production of enantiomerically pure compounds, which are essential for evaluating their biological activity without interference from racemic impurities. Techniques such as chiral resolution and enzymatic resolution have been particularly useful in achieving high enantiomeric purity.

In the context of drug development, this compound has shown promise as a lead structure for further optimization. Its unique combination of functional groups makes it a versatile scaffold for designing molecules with enhanced therapeutic potential. Researchers are exploring its potential as an intermediate in the synthesis of more complex pharmacophores, aiming to develop novel drugs with improved efficacy and reduced side effects.

Computational modeling and molecular dynamics simulations have also played a crucial role in understanding the behavior of (2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid both in vitro and in silico. These studies help predict how the molecule interacts with biological targets such as enzymes and receptors, providing insights into its potential pharmacological activity. Additionally, they aid in optimizing its structure for better binding affinity and selectivity.

The compound's potential applications extend beyond traditional pharmaceuticals. It has been explored as a key intermediate in materials science, particularly in the development of functional polymers and coatings. The sulfonamido group's ability to form hydrogen bonds and its compatibility with various polymer matrices make it an attractive candidate for enhancing material properties such as adhesion, durability, and chemical resistance.

Environmental science has also seen interest in this compound due to its unique chemical properties. Studies have investigated its degradation pathways and ecological impact under various environmental conditions. Understanding how these molecules interact with natural systems is crucial for assessing their environmental footprint and developing sustainable practices in chemical manufacturing.

In conclusion, (2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic Acid (CAS No. 1220-80-0) represents a fascinating subject of study with significant implications across multiple scientific disciplines. Its structural features offer opportunities for innovation in pharmaceuticals, materials science, and environmental chemistry. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in scientific advancement.

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